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molecular formula C7H4ClF2NO B8330472 2,4-Difluoro-N-hydroxybenZimidoyl chloride

2,4-Difluoro-N-hydroxybenZimidoyl chloride

Cat. No. B8330472
M. Wt: 191.56 g/mol
InChI Key: MUKGOZONOWEIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670373B1

Procedure details

In a fashion similar to that for preparation 14, 2,4-difluorobenzaldehyde oxime (2.52 g, 16.1 mmol), N-chlorosuccinimide (2.21 g, 16.5 mmol), and dimethyl formamide (25 ml) gave 2,4-difluorobenzoyl chloride oxime (2.11 g, 68%) after chromatography (silica gel, hexanes/ether).
[Compound]
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[CH:4]=[N:5][OH:6].[Cl:12]N1C(=O)CCC1=O>CN(C)C=O>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](=[N:5][OH:6])[Cl:12]

Inputs

Step One
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
FC1=C(C=NO)C=CC(=C1)F
Name
Quantity
2.21 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(Cl)=NO)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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